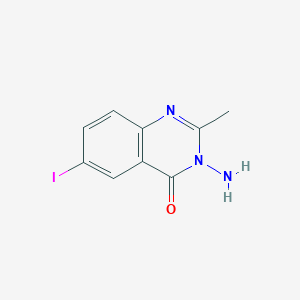
2,2'-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran) is a synthetic organic compound characterized by the presence of dichloroethene and nitrofuran groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran) typically involves the reaction of 2,2-dichloroethene with 5-nitrofuran under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran) undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran groups can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The dichloroethene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitrofuran groups.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran) involves its interaction with molecular targets such as enzymes and cellular components. The nitrofuran groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in antimicrobial effects by disrupting essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dichloroethene-1,1-diyl)bis(2-methylphenol): Similar structure but with methylphenol groups instead of nitrofuran.
2,2’-Dichloroethene-1,1-diyl)bis(2,6-dinitrophenol): Contains dinitrophenol groups, offering different chemical properties.
Uniqueness
2,2’-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran) is unique due to the presence of both dichloroethene and nitrofuran groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5397-74-0 |
|---|---|
Molekularformel |
C10H4Cl2N2O6 |
Molekulargewicht |
319.05 g/mol |
IUPAC-Name |
2-[2,2-dichloro-1-(5-nitrofuran-2-yl)ethenyl]-5-nitrofuran |
InChI |
InChI=1S/C10H4Cl2N2O6/c11-10(12)9(5-1-3-7(19-5)13(15)16)6-2-4-8(20-6)14(17)18/h1-4H |
InChI-Schlüssel |
SMWYXSPWUJLESN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=C(Cl)Cl)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)




![2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12911380.png)
![Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911392.png)


![2,6-Diphenylimidazo[1,2-b]pyridazine](/img/structure/B12911406.png)



